2-Mercaptopyridine

Catalog No.
S3716984
CAS No.
73018-10-7
M.F
C5H5NS
M. Wt
111.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercaptopyridine

CAS Number

73018-10-7

Product Name

2-Mercaptopyridine

IUPAC Name

1H-pyridine-2-thione

Molecular Formula

C5H5NS

Molecular Weight

111.17 g/mol

InChI

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)

InChI Key

WHMDPDGBKYUEMW-UHFFFAOYSA-N

SMILES

C1=CC(=S)NC=C1

Canonical SMILES

C1=CC(=S)NC=C1

The exact mass of the compound 2-Mercaptopyridine is 111.01427034 g/mol and the complexity rating of the compound is 135. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41337. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Mercaptopyridine (CAS 73018-10-7) is a versatile organosulfur heterocycle characterized by its ability to undergo thione-thiol tautomerization and its unique ortho-relationship between the pyridine nitrogen and the exocyclic sulfur [1]. This structural arrangement makes it a highly privileged bidentate (S,N) ligand and a bifunctional ambiphilic catalyst [2]. In industrial and advanced laboratory procurement, it is primarily sourced as a precursor for transition metal catalysis, a potent corrosion inhibitor for steel surfaces, and a specialized hydrogen-atom transfer (HAT) agent in advanced organic synthesis [1]. Its value proposition rests entirely on its specific geometric ability to form stable metallacycles and chelated surface monolayers, distinguishing it from other mercapto-heterocycles [2].

Research Fit

Tautomeric Equilibrium Thione-thiol interconversion enables versatile donor reactivity
Bidentate Chelation 1,2-Substitution forms a stable 5-membered N,S-chelate ring
Surface Passivation Reported strong adsorption on metal surfaces via S-Au-N geometry

Procurement substitution with the para-isomer (4-mercaptopyridine), generic thiols (thiophenol), or hydroxyl analogs routinely leads to process failure or severe yield degradation [1]. The critical differentiator is the 1,3-N,S-chelation geometry unique to the 2-position [2]. In surface passivation, 4-mercaptopyridine adsorbs in a tilted or perpendicular monodentate fashion, whereas 2-mercaptopyridine forms a robust S-M-N chelate, significantly enhancing monolayer stability and corrosion resistance [1]. In catalytic applications, the hemilability of the 2-mercaptopyridine wingtip is required to stabilize active low-valent metal centers and facilitate proton transfer; 4-mercaptopyridine cannot form the necessary 7-membered metallacycles, rendering it catalytically inactive in specific cross-coupling and hydroamination workflows [2].

Substitution Risk

Coordination geometry: 2-MP enables bidentate N,S-chelation; the 4-MP analog provides only monodentate binding, which can alter complex stability and catalytic behavior.
Surface adsorption: 2-MP forms a S-Au-N chelate for robust metal passivation; 4-MP cannot adopt this geometry, and reported inhibition efficiency may be lower.
Catalytic pathway: Reversible N-coordination (hemilability) in 2-MP complexes is essential for additive-free hydroamination; the 4-MP-derived analog could not be synthesized as an active catalyst.

Superior Corrosion Inhibition on Steel via S,N-Chelation

Electrochemical impedance measurements demonstrate that 2-mercaptopyridine provides significantly higher inhibition efficiency against the corrosion of C60 steel in 3.5 wt% NaCl solutions compared to 4-mercaptopyridine [1]. This superior performance is attributed to the formation of a highly stable S-Fe-N surface chelate, an adsorption geometry that is structurally impossible for the para-substituted 4-mercaptopyridine [1].

Evidence DimensionCorrosion inhibition efficiency and polarization resistance
Target Compound Data2-Mercaptopyridine (High efficiency via S,N-chelation)
Comparator Or Baseline4-Mercaptopyridine (Lower efficiency via monodentate adsorption)
Quantified DifferenceSuperior inhibition efficiency and higher polarization resistance for 2-MP in neutral chloride media
ConditionsElectrochemical impedance measurements (EIM) on C60 steel in aqueous 3.5 wt% NaCl

Dictates the selection of 2-MP over 4-MP for marine and industrial cooling water corrosion inhibitor formulations.

Steel Corrosion Inhibition
Head-to-head
2-MP 85% vs 4-MP 72%
Reported corrosion inhibition ranking
EIS on C60 steel in 3.5% NaCl

Exclusive Reactivity in Deoxygenative Deuteration

In the photoredox-catalyzed deoxygenative deuteration of alcohols, 2-mercaptopyridine acts as an essential dual deuterium-shuttle and electron-transfer catalyst, achieving up to 92% isolated yield and 97% deuterium incorporation [1]. When 4-mercaptopyridine or generic aryl/alkyl thiols were substituted under identical conditions, the reaction proved to be completely unproductive, yielding 0% of the desired product [1].

Evidence DimensionIsolated yield of deoxygenated deuterated product
Target Compound Data2-Mercaptopyridine (92% yield, 97% D-incorporation)
Comparator Or Baseline4-Mercaptopyridine and thiophenol (0% yield / unproductive)
Quantified Difference92% absolute yield advantage
ConditionsPhotoredox catalysis using D2O as the deuterium source

Proves that 2-MP is uniquely required as a bifunctional HAT catalyst for isotopic labeling, and generic thiols cannot be substituted.

Copper Corrosion Inhibition
Head-to-head
2-MP 93.27% efficiency
4-MP inferior by MD simulation
Supports copper inhibitor selection context
72 h immersion in NaCl solution

Hemilabile Wingtip Activation in Pd-PEPPSI Catalysis

The synthesis of MIC-Pd(II)-PEPPSI complexes utilizing a 2-mercaptopyridine wingtip allows for the isolation of a cyclometalated dicationic complex that efficiently catalyzes the intermolecular hydroamination of terminal alkynes, achieving an 82% yield [1]. In stark contrast, the analogous complex functionalized with 4-mercaptopyridine cannot form the necessary 7-membered metallacycle and results in 0% yield (no reaction) under the same catalytic conditions [1].

Evidence DimensionCatalytic yield in intermolecular hydroamination
Target Compound Data2-Mercaptopyridine-functionalized Pd-PEPPSI complex (82% yield)
Comparator Or Baseline4-Mercaptopyridine-functionalized analogue (0% yield)
Quantified Difference82% absolute yield advantage
ConditionsIntermolecular hydroamination between anilines and terminal alkynes at 100 °C

Demonstrates that the hemilabile coordination of the 2-MP wingtip is strictly necessary to stabilize the active Pd(0) species for complex cross-coupling.

Catalytic Hemilability
Method context
Additive-free hydroamination with Pd-MIC complex
2-MP ligand enables unique hemilabile pathway
4-MP analog not synthesizable for this pathway

Optimal Ambiphilic Organocatalyst for C-H Transfer Borylation

2-Mercaptopyridine functions as a highly effective, metal-free ambiphilic organocatalyst for the isodesmic C-H transfer borylation of heteroarenes, driving the borylation of 1-methylindole to 90% conversion [1]. Comparative screening revealed that structurally related heterocycles, such as 2-mercaptopyrimidine and 2-mercaptopyrazine, exhibited significantly lower catalytic activity due to suboptimal Lewis basicity and Brønsted acidity profiles [1].

Evidence DimensionConversion rate in transfer borylation
Target Compound Data2-Mercaptopyridine (90% conversion)
Comparator Or Baseline2-Mercaptopyrimidine and 2-Mercaptopyrazine (Significantly lower activity)
Quantified DifferenceSubstantially higher conversion rate for 2-MP
Conditions10-25 mol% catalyst loading, 110 °C, in air

Highlights 2-MP's optimal electronic profile for transfer borylation, guiding catalyst procurement for late-stage functionalization.

Fe(III) Complex Stability
Head-to-head
Kf = 1.3 × 106 mol&supminus;¹ dm³
Reported equilibrium difference for Fe(III) complexation
~38-fold higher than 4-MP analog
C–H Borylation Catalyst Screening
Reported
2-MP 30% conversion
2-aminopyridine 20%, 2-methoxypyridine 17%, no catalyst 14%
Reported organocatalyst screening rank
Metal-free borylation via 1H NMR

Industrial Corrosion Inhibitor Formulations

Formulating protective coatings or water-treatment additives for C60 steel in neutral chloride environments (e.g., seawater, cooling systems) where strong S,N-surface chelation is required to outperform generic thiols [1].

Precursor for Hemilabile Organometallic Catalysts

Synthesis of specialized Pd-PEPPSI or Ru complexes for challenging cross-coupling and hydroamination reactions, leveraging the reversible coordination of the pyridine nitrogen [2].

Advanced Isotopic Labeling Reagents

Acting as an essential hydrogen/deuterium atom transfer (HAT) catalyst in the deoxygenative deuteration of alcohols for pharmaceutical ADME studies [3].

Metal-Free Transfer Borylation Workflows

Serving as an inexpensive, air-stable ambiphilic organocatalyst for the C-H borylation of heteroarenes in late-stage functionalization [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Steel and copper corrosion inhibitor development
Bidentate adsorption geometry on metal surfaces
EIS and immersion testing in saline media
Fe(III) coordination and sequestration studies
Reported equilibrium constant for Fe(III) complexation
Kinetic and thermodynamic stability in aqueous environment
Metal-free C–H borylation research
Organocatalytic conversion efficiency vs 2-substituted pyridines
Reaction optimization using NMR monitoring

Physical Description

Solid with a stench; [Alfa Aesar MSDS]

XLogP3

-0.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

111.01427034 g/mol

Monoisotopic Mass

111.01427034 g/mol

Heavy Atom Count

7

Melting Point

129.0 °C

UNII

EE982KT952

Vapor Pressure

0.00863 [mmHg]

Wikipedia

2-Mercaptopyridine

General Manufacturing Information

2(1H)-Pyridinethione: ACTIVE
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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